molecular formula C10H7BrN4S B2618048 2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- CAS No. 1071455-03-2

2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B2618048
CAS No.: 1071455-03-2
M. Wt: 295.16
InChI Key: OIHVNHRMRIRPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiazolamine 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound with a five-membered thiazole ring and a five-membered pyridine ring connected by a bromine atom. The compound is a colorless, crystalline solid that is soluble in water and other polar solvents. It is used as a starting material for the synthesis of various pharmaceuticals and other compounds.

Mechanism of Action

2-Thiazolamine 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is an organic compound that acts as a nucleophile in the presence of an acid catalyst. The bromine atom of the pyrrole ring is replaced by the amine group of the thiazole ring, resulting in the formation of a new carbon-nitrogen bond. This reaction is known as a nucleophilic aromatic substitution reaction, and it is the basis for many of the synthetic methods used to synthesize pharmaceuticals and other compounds.
Biochemical and Physiological Effects
2-Thiazolamine 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is an organic compound that has not been shown to have any direct biochemical or physiological effects in humans. It is used as a starting material for the synthesis of various pharmaceuticals and other compounds, which may have biological activity. However, the compound itself has not been studied for any potential biological effects.

Advantages and Limitations for Lab Experiments

2-Thiazolamine 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is an organic compound that is relatively easy to obtain and store in the laboratory. The compound is soluble in water and other polar solvents, which makes it easy to use in various synthetic methods. The compound is also relatively stable, which makes it suitable for use in long-term experiments. However, the compound is relatively expensive, and it may not be suitable for large-scale synthesis.

Future Directions

For research include the development of new synthetic methods for the synthesis of pharmaceuticals and other compounds, as well as the development of new materials and polymers. Additionally, further research could be conducted to investigate the potential biological effects of the compound and its derivatives. Finally, further research could be conducted to explore the potential applications of the compound in the fields of biochemistry, pharmacology, and materials science.

Scientific Research Applications

2-Thiazolamine 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a versatile compound used in various scientific research applications. It can be used in the synthesis of novel pharmaceuticals and other compounds, such as inhibitors of enzymes and receptors. It is also used in the synthesis of polymers, organic dyes, and other materials. The compound has been used in the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and polymers with metal complexes.

Properties

IUPAC Name

5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4S/c11-5-1-6-7(3-14-9(6)13-2-5)8-4-15-10(12)16-8/h1-4H,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHVNHRMRIRPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C3=CN=C(S3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone (0.5 g, 1.6 mmol), thiourea (180 mg, 2.4 mmol) in ethanol (15 ml) were stirred at 100° C. under nitrogen overnight. Solvent was removed and the crude was titurated with DCM, filtered, and washed with more DCM afforded 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-ylamine (114 mg, 24% yield). 1H NMR (500 MHz, DMSO-d6) δ 7.21 (s, 1H), 8.15 (s, 1H), 8.42 (s, 1H), 8.58 (s, 1H), 8.98 (s, 2H), 12.42 (s, 1H). MS: m/z 295.0 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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